molecular formula C16H12Cl2N2O2S2 B2753484 2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1798661-21-8

2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide

Cat. No. B2753484
CAS RN: 1798661-21-8
M. Wt: 399.3
InChI Key: QTPZLWXTJFNGHB-UHFFFAOYSA-N
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Description

The compound “2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide” belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions due to the presence of reactive positions in the ring where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor Activity

Research has identified several derivatives of benzenesulfonamide with promising in vitro antitumor activities. For instance, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized, with some showing remarkable activity and selectivity toward certain cancer cell lines, such as non-small cell lung cancer and melanoma. These studies suggest the potential of these compounds in developing new anticancer drugs (Sławiński & Brzozowski, 2006), (Żołnowska et al., 2016).

Synthesis and Molecular Structure

The synthesis and molecular structure of various benzenesulfonamide derivatives have been explored, revealing their potential for further biological and chemical applications. Novel synthesis methods have been developed for compounds with potential anticancer activity, highlighting the role of these compounds in medicinal chemistry (Sławiński et al., 2012).

Antimicrobial and Anti-HIV Activity

Some benzenesulfonamide derivatives have been evaluated for their antimicrobial and anti-HIV activities, offering insights into their potential use in treating infectious diseases. Compounds bearing 2,5-disubstituted-1,3,4-oxadiazole moieties, for example, have shown promising results in vitro against specific microbial strains and HIV (Iqbal et al., 2006).

Enzyme Inhibition

Several benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrases, an enzyme involved in various physiological processes. These findings suggest potential applications in designing drugs for diseases where carbonic anhydrase activity is implicated, such as glaucoma and certain types of cancer (Nocentini et al., 2016).

Environmental and Exposure Assessment

Research on the occurrence of benzenesulfonamide derivatives in the environment, particularly in air particulate matter, indicates the need for further investigation into human exposure and potential health risks. This line of research is crucial for understanding the environmental impact and safety of these compounds (Maceira et al., 2018).

Future Directions

The future directions for “2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide” and similar compounds could involve further exploration of their diverse biological activities and potential applications in medicine . The development of new molecules from this scaffold could lead to new drug molecules with lesser side effects .

properties

IUPAC Name

2,3-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c1-10-19-14(9-23-10)11-5-2-3-7-13(11)20-24(21,22)15-8-4-6-12(17)16(15)18/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPZLWXTJFNGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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